molecular formula C42H18F72N3O6P3 B128931 2,2,4,4,6,6-Hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene CAS No. 3830-74-8

2,2,4,4,6,6-Hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene

Cat. No. B128931
CAS RN: 3830-74-8
M. Wt: 2121.4 g/mol
InChI Key: LKVZJNTYGYODLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexakis-substituted cyclotriphosphazenes typically involves the reaction of hexachlorocyclophosphazene with various nucleophiles. For example, hexakis(4-oxazolinophenoxy)cyclophosphazene was prepared by reacting hexachlorocyclophosphazene with 2-(4-hydroxyphenyl)-2-oxazoline . Similarly, hexakis(trifluoromethyl)cyclotriphosphazene was synthesized by reacting hexafluorocyclotriphosphazene with trimethyl(trifluoromethyl)silane in the presence of cesium fluoride .

Molecular Structure Analysis

The molecular structures of these compounds are often determined using techniques such as X-ray crystallography. For instance, the single-crystal X-ray structures of N3P3(CF3)6 and N3P3F6 were reported, providing insights into the geometry and electronic structure of these molecules . The molecular structure of [{(L'CuCl)2Co(NO3)}Cl] [L' = N3P3(OC5H4N)5(O)] revealed the coordination environment around the bridging Co(II) ion .

Chemical Reactions Analysis

Hexakis-substituted cyclotriphosphazenes can undergo various chemical reactions. For example, hexakis(trifluoromethyl)bicyclo[2.2.0]hexa-2,5-diene was found to react with dienes in a Diels–Alder reaction to give adducts in good yields . The reactivity of these compounds can be influenced by the electronic properties of the substituents and the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexakis-substituted cyclotriphosphazenes are influenced by their molecular structure. For example, hexakis(alkoxy)diquinoxalino[2,3-a:2',3'-c]phenazines exhibited a wide mesophase range of over 150 degrees C, indicating their potential as discotic-liquid crystalline materials . The electron-deficient characteristic of the HATN core was maintained despite the incorporation of alkoxy chains . The coordination behavior of hexakis(3-pyridyloxy)cyclophosphazene towards divalent metal ions resulted in various molecular and polymeric assemblies .

Scientific Research Applications

Molecular Engineering and Crystal Structures

  • Engineering of Molecular Crystals : A study by Maly et al. (2007) on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene showcases the design of molecular crystals through hydrogen bonding, achieving high-density networks for potential material science applications. The significance of molecular shape for engineering predetermined crystal properties was emphasized, underlining the importance of consistent molecular architecture in material design (Maly et al., 2007).

Spectral Analysis

  • Infrared Spectra of Triazanaphthalenes : The work by Armarego et al. (1966) delves into the infra-red spectra of various diaza- and triaza-naphthalenes, offering insights into the vibrational modes and structural characteristics of such compounds. This analysis aids in understanding the electronic and structural nuances of complex molecules (Armarego et al., 1966).

Fire Retardancy in Polymers

  • Phosphorus-Nitrogen Fire Retardants : Research by Levchik et al. (2000) on phosphorus-nitrogen containing compounds like hexakis(phenylamino)cyclotriphosphazene for poly(butylene terephthalate) highlights the role of such additives in enhancing fire retardancy. The study presents a comprehensive characterization of these compounds and discusses their impact on the material's oxygen index and char promotion, pivotal for developing safer, fire-resistant materials (Levchik et al., 2000).

Polymer Compatibility and Synthesis

  • Compatibilizer for Polycarbonates and Polyamides : Giannotta et al. (2001) explored hexakis(4-oxazolinophenoxy)cyclophosphazene as a novel compatibilizer, demonstrating its efficacy in promoting compatibility between polycarbonate and polyamide-6. This study provides valuable insights into the use of cyclophosphazene derivatives for improving polymer blend properties, which is crucial for the development of materials with enhanced mechanical and thermal characteristics (Giannotta et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H18F72N3O6P3/c43-7(44)19(67,68)31(91,92)37(103,104)25(79,80)13(55,56)1-118-124(119-2-14(57,58)26(81,82)38(105,106)32(93,94)20(69,70)8(45)46)115-125(120-3-15(59,60)27(83,84)39(107,108)33(95,96)21(71,72)9(47)48,121-4-16(61,62)28(85,86)40(109,110)34(97,98)22(73,74)10(49)50)117-126(116-124,122-5-17(63,64)29(87,88)41(111,112)35(99,100)23(75,76)11(51)52)123-6-18(65,66)30(89,90)42(113,114)36(101,102)24(77,78)12(53)54/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVZJNTYGYODLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H18F72N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2121.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine

CAS RN

3830-74-8
Record name Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene
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